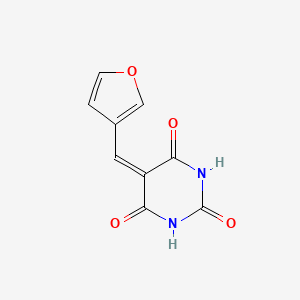

5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Overview

Description

5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Furanopyrimidine, is a heterocyclic compound with a pyrimidine ring and a furan ring. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.

Mechanism Of Action

The mechanism of action of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been shown to scavenge free radicals and prevent oxidative damage to cells.

Biochemical And Physiological Effects

5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been shown to have antioxidant properties and protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, antioxidant, antitumor, and antimicrobial properties, making it a versatile compound for studying various biological processes. Additionally, 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine is relatively easy to synthesize and purify, making it accessible to researchers.

One limitation of using 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine in lab experiments is its potential toxicity. While 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been shown to be relatively safe in vitro and in vivo, it is important to use caution when handling and using the compound. Additionally, 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are many potential future directions for the study of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine. One area of interest is the development of new drugs based on the structure of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine. Researchers could use 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine as a lead compound to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, researchers could study the mechanisms of action of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine in more detail, to better understand its biological effects and potential therapeutic uses. Finally, researchers could explore the potential use of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine involves the reaction of 3-furylaldehyde and barbituric acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the final product. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been used as a lead compound for the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders.

properties

IUPAC Name |

5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-7-6(3-5-1-2-15-4-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPLSTJCVBSEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=C2C(=O)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367413 | |

| Record name | ST50186413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- | |

CAS RN |

306279-92-5 | |

| Record name | ST50186413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]-2-naphthyl acetate](/img/structure/B5048286.png)

![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5048296.png)

![{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}malononitrile](/img/structure/B5048302.png)

![1-(2-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5048306.png)

![4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5048320.png)

![N-isopropyl-1'-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5048324.png)

![4-{[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B5048331.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5048337.png)

![1,7-diisobutyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5048341.png)

![1-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5048351.png)